![molecular formula C9H21NO3 B12123403 Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12123403.png)
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-
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Overview
Description
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- (CAS: 31576-51-9) is a branched polyether-substituted ethanamine derivative with the molecular formula C₅H₁₃NO₂ and a molecular weight of 119.16 g/mol . Structurally, it features an ethanamine backbone modified with an N-ethyl group and a 2-(2-methoxyethoxy)ethoxy substituent. This compound is characterized by its ether-rich side chain, which enhances solubility in polar solvents and enables applications in polymer chemistry, surfactants, and pharmaceutical intermediates . Its synthesis typically involves nucleophilic substitution or condensation reactions between glycol derivatives and amines, as exemplified in related compounds (e.g., azide-containing ethanamines in ).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- typically involves the reaction of ethylene oxide with a primary amine. The process includes the following steps:
Reaction of Ethylene Oxide with Ethanolamine: Ethanolamine reacts with ethylene oxide to form 2-(2-hydroxyethoxy)ethanol.
Etherification: The intermediate product undergoes etherification with methanol to form 2-(2-methoxyethoxy)ethanol.
Amination: Finally, the product is aminated with ethylamine to yield Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically requires controlled temperatures and pressures, as well as the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and temperatures.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the amine group plays a crucial role .
Comparison with Similar Compounds
The structural and functional attributes of Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- can be compared to other ethanamine derivatives with analogous substituents. Below is a detailed analysis:
Table 1: Key Properties of Ethylamine Derivatives
Key Comparisons
Substituent Complexity and Solubility The target compound’s 2-(2-methoxyethoxy)ethoxy chain imparts moderate polarity, making it soluble in THF, ethanol, or DMF but less hydrophilic than PEGylated analogs like MPEG8-NH2 (water-soluble due to extended PEG chains) . In contrast, N,N-Dimethyl-2-phenoxyethanamine () is lipophilic due to its aromatic phenoxy group, favoring organic solvents like ethyl acetate.
Synthetic Utility
- The compound’s ether-rich side chain is synthetically versatile. For example, similar structures (e.g., ) are functionalized with benzimidazoles or acrylamides for drug discovery or polymer crosslinking .
- Azide-containing analogs () are used in azide-alkyne cycloadditions (“click chemistry”) to create functionalized polymers .
Its derivatives, however, are used in drug delivery systems (e.g., PEGylated amines in enhance antibody-drug conjugate solubility) .
Industrial Applications
- The compound’s structure aligns with surfactants (e.g., quaternary ammonium derivatives in ) but is distinct from cationic surfactants due to its neutral amine and ether groups .
- Compared to MPEG8-NH2 , which has a 24-atom PEG chain, the shorter ethoxy chain in the target compound reduces steric hindrance, favoring reactions in confined spaces .
Research Findings and Trends
- Synthetic Methods: The compound can be synthesized via nucleophilic substitution of glycol derivatives (e.g., 2-(2-methoxyethoxy)ethanol) with ethylamine, analogous to procedures in and .
- Thermal Stability : Ether-linked ethanamines generally exhibit higher thermal stability than ester-linked analogs (e.g., ), making them suitable for high-temperature polymer processing .
- Toxicity: Limited data exist for the target compound, but related ethanamine derivatives (e.g., N,N-dimethyl variants in ) show low acute toxicity, aligning with industrial safety standards .
Biological Activity
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- (commonly referred to as TGME) is a compound with significant biological activity, particularly in the context of its interaction with biological systems and potential therapeutic applications. This article provides a detailed analysis of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]- is characterized by its multiple ethoxy groups, which enhance its solubility and interaction with various biomolecules. The compound has been shown to interact with enzymes and proteins, notably acetylcholinesterase (AChE), where it acts as an inhibitor. This inhibition leads to the accumulation of acetylcholine (ACh), thereby affecting neurotransmission processes.
Table 1: Summary of Biochemical Properties
Property | Description |
---|---|
Chemical Formula | C7H17NO |
Molecular Weight | 163.21 g/mol |
Interaction with AChE | Inhibitor |
LD50 (oral, rats) | 11,800 mg/kg |
LD50 (dermal, rabbits) | 7,400 mg/kg |
Cellular Effects
The influence of TGME on cellular processes has been documented in various studies. In neuronal cells, the compound's inhibition of AChE leads to prolonged neurotransmission, which can alter gene expression and metabolic pathways. Additionally, in hepatic cells, TGME affects gene expression related to detoxification processes.
Case Study: Neurotransmission Effects
In a laboratory setting, the administration of TGME resulted in observable changes in neurotransmitter levels. Specifically, increased ACh levels were noted following treatment with TGME at varying concentrations. This effect was dose-dependent and highlighted the compound's potential neuroactive properties.
Molecular Mechanism
The molecular mechanism underlying TGME's biological activity primarily involves its binding interactions with AChE. The compound binds to the active site of AChE through hydrogen bonds and electrostatic interactions, effectively inhibiting the enzyme's activity and preventing ACh breakdown. This mechanism is critical for understanding the compound's effects on neurotransmission and potential therapeutic applications.
Figure 1: Molecular Interaction of TGME with AChE
Molecular Interaction
Temporal and Dosage Effects
Research indicates that the effects of TGME can vary over time and with dosage levels. In animal models, low doses exhibited mild inhibitory effects on AChE, while higher doses resulted in significant inhibition and potential toxic effects such as cholinergic toxicity—characterized by muscle weakness and respiratory distress. Long-term exposure studies have shown adaptive changes in cellular functions due to prolonged TGME presence.
Table 2: Dosage Effects in Animal Models
Dosage (mg/kg) | Effect on AChE Activity | Observed Toxicity Symptoms |
---|---|---|
400 | Mild inhibition | None |
1200 | Significant inhibition | Muscle weakness |
4000 | Pronounced inhibition | Respiratory distress |
Safety and Toxicology
TGME exhibits low acute toxicity in experimental models. The oral and dermal LD50 values suggest a relatively safe profile under controlled conditions. However, high doses have been associated with mild irritation upon dermal exposure and potential reproductive toxicity indicated by testicular degeneration in male rats .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]ethanamine, and how can purity be ensured?
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethoxy chain connectivity and N-ethyl substitution. For example, the methoxy group (-OCH₃) typically resonates at δ 3.3–3.4 ppm in ¹H NMR, while the ethyleneoxy protons appear as multiplet signals between δ 3.5–3.7 ppm . Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 220.2 for C₉H₂₁NO₃). Thermal stability can be assessed via thermogravimetric analysis (TGA), showing decomposition above 200°C for analogous compounds .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in substitution or oxidation reactions?
- Methodological Answer : Mechanistic studies require kinetic profiling and isotopic labeling. For example, in substitution reactions, replacing the terminal hydroxyl group with deuterium (²H) can track proton transfer steps via ¹H NMR . Oxidation pathways (e.g., conversion to aldehydes or carboxylic acids) are monitored using Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl stretches (~1700 cm⁻¹) and gas chromatography-mass spectrometry (GC-MS) for volatile intermediates . Computational modeling (DFT) predicts transition states for ethoxy chain reactivity .
Q. What strategies resolve contradictions in reported biological activities of ethoxy-amine derivatives?
- Methodological Answer : Discrepancies in receptor binding data (e.g., serotonin vs. adrenergic receptors) may arise from stereochemical variations or solvent effects. To address this:
-
Perform enantiomeric separation using chiral HPLC .
-
Compare dose-response curves in in vitro assays (e.g., cAMP accumulation for GPCR activity) under standardized buffer conditions (pH 7.4, 25°C) .
-
Cross-validate results with radioligand binding assays using tritiated analogs .
- Case Study :
A 2025 study found that N-ethyl substitution enhances blood-brain barrier penetration compared to N-methyl analogs, as shown in rodent models using LC-MS/MS quantification .
- Case Study :
Q. How does the ethoxy chain length influence physicochemical properties and bioactivity?
- Methodological Answer : Systematic comparisons of ethoxy homologs (n = 1–3 ethyleneoxy units) reveal:
- Solubility : Longer chains increase hydrophilicity (logP decreases from 1.2 to 0.5) .
- Bioactivity : A three-unit chain (as in the target compound) optimizes binding to κ-opioid receptors (IC₅₀ = 12 nM vs. 45 nM for n = 1) due to improved conformational flexibility .
- Experimental Design : Synthesize homologs via iterative ethylene oxide addition, characterize using differential scanning calorimetry (DSC) for phase transitions, and test in cell-based assays .
Q. Methodological Best Practices
- Contradiction Analysis : When conflicting data arise (e.g., thermal stability vs. catalytic degradation), replicate experiments under identical conditions and validate using orthogonal techniques (e.g., TGA paired with isothermal calorimetry) .
- Advanced Characterization : Use small-angle X-ray scattering (SAXS) to study self-assembly behavior in aqueous solutions, critical for drug delivery applications .
Properties
Molecular Formula |
C9H21NO3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C9H21NO3/c1-3-10-4-5-12-8-9-13-7-6-11-2/h10H,3-9H2,1-2H3 |
InChI Key |
MXZDMXYQNZMLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOCCOCCOC |
Origin of Product |
United States |
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